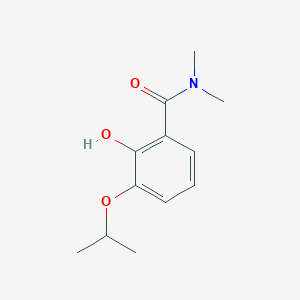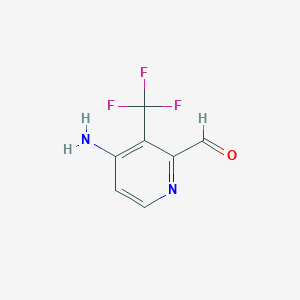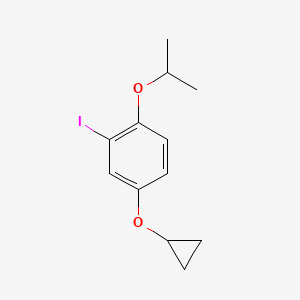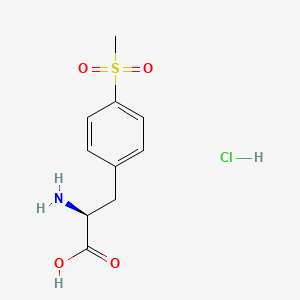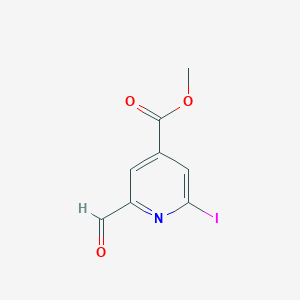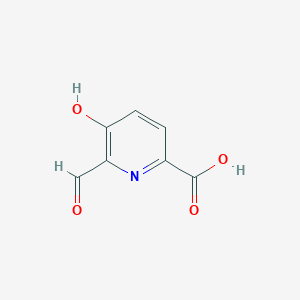
6-Formyl-5-hydroxypyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Formyl-5-hydroxypyridine-2-carboxylic acid is a versatile chemical compound with a molecular formula of C7H5NO4 and a molecular weight of 167.12 g/mol This compound is a pyridine derivative, characterized by the presence of formyl and hydroxyl groups attached to the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Formyl-5-hydroxypyridine-2-carboxylic acid typically involves the formylation of 5-hydroxypyridine-2-carboxylic acid. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction proceeds under controlled temperature conditions to ensure the selective formylation at the desired position on the pyridine ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
6-Formyl-5-hydroxypyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carboxyl group.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The hydroxyl and formyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the formyl and hydroxyl groups under basic or acidic conditions.
Major Products Formed
Oxidation: 6-Carboxy-5-hydroxypyridine-2-carboxylic acid.
Reduction: 6-Hydroxymethyl-5-hydroxypyridine-2-carboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Formyl-5-hydroxypyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a chelating agent in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of 6-Formyl-5-hydroxypyridine-2-carboxylic acid involves its ability to act as a chelating ligand. It can form stable complexes with metal ions through N,O-chelation or N,O,O-chelation, which can influence various biochemical pathways and molecular targets . This chelating ability is crucial for its applications in catalysis and coordination chemistry.
Comparación Con Compuestos Similares
Similar Compounds
6-Hydroxypyridine-2-carboxylic acid: A closely related compound with similar chelating properties but lacks the formyl group.
5-Hydroxypyridine-2-carboxylic acid: Another related compound that serves as a precursor in the synthesis of 6-Formyl-5-hydroxypyridine-2-carboxylic acid.
Uniqueness
This compound is unique due to the presence of both formyl and hydroxyl groups on the pyridine ring. This dual functionality allows it to participate in a broader range of chemical reactions and form more diverse complexes compared to its analogs .
Propiedades
Fórmula molecular |
C7H5NO4 |
|---|---|
Peso molecular |
167.12 g/mol |
Nombre IUPAC |
6-formyl-5-hydroxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H5NO4/c9-3-5-6(10)2-1-4(8-5)7(11)12/h1-3,10H,(H,11,12) |
Clave InChI |
BCRGJBRSYYCKIZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1O)C=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6-Methoxybenzo[D]oxazol-2-YL)methanamine](/img/structure/B14854174.png)


![4-(7-(6-Cyano-5-(trifluoromethyl)pyridin-3-yl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl)-N-methylbenzamide](/img/structure/B14854183.png)
